NanoKid

Catalog No.
S13266030
CAS No.
618904-86-2
M.F
C39H42O2
M. Wt
542.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NanoKid

CAS Number

618904-86-2

Product Name

NanoKid

IUPAC Name

2-[4-[2-[3,5-bis(pent-1-ynyl)phenyl]ethynyl]-2,5-bis(3,3-dimethylbut-1-ynyl)phenyl]-1,3-dioxolane

Molecular Formula

C39H42O2

Molecular Weight

542.7 g/mol

InChI

InChI=1S/C39H42O2/c1-9-11-13-15-30-25-31(16-14-12-10-2)27-32(26-30)17-18-33-28-35(20-22-39(6,7)8)36(37-40-23-24-41-37)29-34(33)19-21-38(3,4)5/h25-29,37H,9-12,23-24H2,1-8H3

InChI Key

LEXBNEYPTZBYBE-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=CC(=CC(=C1)C#CC2=CC(=C(C=C2C#CC(C)(C)C)C3OCCO3)C#CC(C)(C)C)C#CCCC

NanoKid is an organic compound designed and synthesized by James M. Tour and his research group at Rice University in 2003. It belongs to a series of molecules known as NanoPutians, which are anthropomorphic in structure, resembling human figures at the nanoscale. The molecular formula for NanoKid is C39H42O2C_{39}H_{42}O_{2}, and it features a head composed of a 1,3-dioxolane ring, with benzene rings forming the upper and lower body. The structure is characterized by its arms and legs, which are alkyne chains terminated by tert-butyl and ethyl groups, respectively .

The design of NanoKid serves educational purposes, illustrating concepts of organic synthesis and molecular structure to students. Each NanoPutian, including NanoKid, measures approximately 2 nanometers in height, making them suitable for nanoscale studies and applications .

  • Formation of the Upper Body:
    • The starting material, 1,4-dibromobenzene, undergoes iodination in sulfuric acid.
    • This is followed by a Sonogashira coupling reaction with 3,3-Dimethylbutyne to form the alkyne chain.
    • An organolithium reagent (n-butyllithium) is used for formylation to create an aldehyde.
    • The aldehyde is protected using 1,2-ethanediol with p-toluenesulfonic acid as a catalyst .
  • Formation of the Lower Body:
    • Nitroaniline serves as the starting material for the lower body.
    • Bromination occurs to introduce bromine substituents on the benzene ring.
    • A series of reactions convert these groups into the required functionalities for coupling with the upper body .
  • Coupling Reaction:
    • The upper and lower bodies are linked through a coupling reaction facilitated by bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide in a suitable solvent .

The synthesis of NanoKid involves multiple steps:

  • Upper Body Synthesis:
    • Iodination of 1,4-dibromobenzene.
    • Sonogashira coupling with alkyne chains.
    • Formylation using n-butyllithium.
    • Protection of the aldehyde group.
  • Lower Body Synthesis:
    • Starting from nitroaniline.
    • Bromination and subsequent transformations to prepare for coupling.
  • Final Assembly:
    The upper and lower bodies are combined through palladium-catalyzed coupling reactions to yield the final NanoKid structure .

NanoKid and its derivatives have primarily been utilized for educational purposes in organic chemistry to demonstrate concepts such as molecular structure, synthesis techniques, and nanoscale properties. They serve as models for teaching students about complex organic reactions and molecular design . Additionally, their unique anthropomorphic structures open avenues for research into nanotechnology applications in drug delivery systems and molecular sensors.

NanoKid is part of a broader series known as NanoPutians, which includes various anthropomorphic molecules designed by Tour's group. Here are some similar compounds along with their unique features:

Compound NameStructural FeaturesUnique Aspects
NanoAthleteSimilar base structure with different "arms"Represents athletic poses
NanoPilgrimVariations in head structureDesigned to symbolize cultural themes
NanoGreenBeretMilitary-themed anthropomorphic designIncorporates elements representing military
NanoGoblinCyclopentadienide body with cyano groupsCatalyzes methanolysis reactions

Each of these compounds shares a foundational design but differs in functional groups or thematic representations, showcasing the versatility of the NanoPutian series while maintaining a unique identity within their respective categories .

The NanoPutians emerged from a unique convergence of chemical ingenuity and educational necessity. In 2002, Chanteau and Tour initiated the project under a National Science Foundation SGER grant aimed at developing novel approaches to science communication. Published in The Journal of Organic Chemistry in 2003, their work detailed the synthesis of NanoKid alongside its derivatives, marking the first systematic creation of molecules with intentional anthropomorphic features.

The researchers drew inspiration from structural formulas’ inherent visual language, recognizing that human-like configurations could make molecular architecture more accessible. As Tour noted, “The goal was to create something immediately recognizable while demonstrating synthetic precision”. This philosophy culminated in a series of molecules where:

  • Heads: 1,3-dioxolane rings with oxygen atoms as “eyes”
  • Torsos: Para-substituted benzene rings
  • Limbs: Alkyl and alkyne chains terminating in tert-butyl “hands” and ethyl “feet”

A comparative analysis of early NanoPutians reveals design variations:

CompoundDistinctive FeatureFunctional Group Modifications
NanoKidBaseline structureUnmodified head and body
NanoAthleteDynamic poseAlkyne spacer between upper/lower bodies
NanoPilgrimBuckled hatCyclohexane headgear
NanoGreenBeretMilitary-style helmetChlorinated aromatic crown

The synthesis timeline shows methodical progression:

  • 2002: Initial coupling of iodobenzene upper body with ethynyl lower body
  • 2003: Publication of full synthetic routes for monomeric and polymeric forms
  • 2017: Expansion by Sakai et al. with catalytic NanoGoblin derivatives

Conceptual Framework of Molecular Anthropomorphism in Organic Synthesis

Chanteau and Tour’s anthropomorphic approach revolutionized how nanochemistry is taught. By mapping human features onto molecular structures, they created a mnemonic framework that aligns with cognitive science principles of pattern recognition. The design philosophy operates through three key mechanisms:

  • Structural Metaphors:

    • Benzene rings as torsos leverage aromaticity’s stability, analogous to skeletal structure
    • Alkynyl limbs demonstrate bond flexibility and directional bonding capabilities
    • Dioxolane heads introduce heteroatom diversity while maintaining synthetic feasibility
  • Educational Utility:

    • The NSF-funded NanoKids program utilized 3D animations of dancing NanoPutians to explain molecular vibration modes
    • Students could better grasp Van der Waals radii (≈0.2 nm per atom) by comparing NanoKid’s 2-nm height to human-scale objects
  • Synthetic Challenges:

    • Achieving proper regiochemistry in the Sonogashira coupling steps ensured correct “pose” orientation
    • Steric hindrance from tert-butyl “hands” required optimized reaction temperatures (60-80°C)
    • Orthogonal protecting groups enabled sequential functionalization of headgear vs. body units

The team’s iterative design process is exemplified in the NanoKid synthesis:

Upper Body Synthesis
Starting with p-dibromobenzene, five steps produced the iodobenzene intermediate:

  • Nitration at para positions
  • Bromine substitution via electrophilic aromatic substitution
  • Pd-mediated coupling to install ethynyl groups
  • Protective group strategy for hydroxyl functionalities
  • Final iodination using N-iodosuccinimide

Lower Body Synthesis
From 4-nitroaniline, seven steps yielded the ethynyl-terminated lower torso:

  • Diazotization and Sandmeyer reaction for bromine introduction
  • Nitro group reduction to amine
  • Acetylation for protection
  • Sonogashira coupling with tert-butylacetylene
  • Deprotection and oxidation sequence
  • Cross-coupling with upper body unit

XLogP3

10.9

Hydrogen Bond Acceptor Count

2

Exact Mass

542.318480578 g/mol

Monoisotopic Mass

542.318480578 g/mol

Heavy Atom Count

41

UNII

Y83XMS9542

Wikipedia

NanoPutian

Dates

Modify: 2024-08-10

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